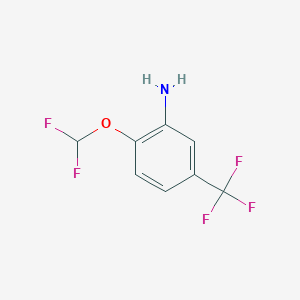

2-(Difluoromethoxy)-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-(difluoromethoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO/c9-7(10)15-6-2-1-4(3-5(6)14)8(11,12)13/h1-3,7H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMFDPSSMOOFDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in the synthesis of more complex fluorinated compounds. The presence of difluoromethoxy and trifluoromethyl groups allows for the development of derivatives with tailored properties suitable for various applications in organic synthesis.

Reactivity and Functionalization

The functional groups in 2-(difluoromethoxy)-5-(trifluoromethyl)aniline enable it to participate in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable in the preparation of pharmaceuticals and agrochemicals .

Biological Applications

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits notable inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Its IC50 value is lower than many existing anti-inflammatory drugs, indicating its potential as a therapeutic agent . Additionally, studies have explored its interactions with other biomolecules, enhancing our understanding of its biological activity.

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of 2-(difluoromethoxy)-5-(trifluoromethyl)aniline against various cancer cell lines, including MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells. These investigations revealed moderate cytotoxicity, suggesting further exploration into its anticancer properties may be warranted .

Material Science

Development of Advanced Materials

The compound's unique properties make it suitable for developing advanced materials with specific thermal or electrical characteristics. Fluorinated compounds are often employed in applications requiring enhanced stability or reactivity, making this compound a candidate for innovative material solutions in various industries .

Case Study 1: Enzyme Inhibition

Recent research highlighted the compound's significant inhibition of COX-2, suggesting its potential as a new anti-inflammatory drug candidate. The study compared its efficacy to existing treatments, revealing promising results that support further clinical investigation.

Case Study 2: Cytotoxicity Evaluation

A series of cytotoxicity assays were conducted on MCF-7 and HEK293 cell lines to assess the compound's potential as an anticancer agent. Results indicated moderate cytotoxicity, prompting further studies to explore its mechanism of action and therapeutic applications in oncology .

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-5-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. Additionally, the compound’s unique electronic properties can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of 2-(Difluoromethoxy)-5-(trifluoromethyl)aniline with related compounds:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) enhances electron withdrawal, stabilizing the aniline’s aromatic ring. Replacing -CF₃ with -OCF₃ (as in ) increases polarity but reduces lipophilicity.

- Solubility: Ethoxyethoxy () and phenoxy () substituents improve solubility in organic solvents, whereas fluorinated groups (e.g., -OCHF₂) may reduce aqueous solubility.

- Biological Activity : Analogs like Yf9b () demonstrate that substituents such as methoxy and selenazole groups can confer microtubule inhibition. The difluoromethoxy group in the target compound may similarly enhance binding affinity in medicinal applications.

Biological Activity

2-(Difluoromethoxy)-5-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of multiple fluorine atoms influences its chemical properties, enhancing lipophilicity and metabolic stability, which are critical for biological interactions.

Chemical Structure and Properties

The chemical structure of 2-(Difluoromethoxy)-5-(trifluoromethyl)aniline can be represented as follows:

This compound features:

- Difluoromethoxy group (-O-CHF₂)

- Trifluoromethyl group (-CF₃)

These groups significantly affect the compound's biological activity by altering its interaction with biological targets.

The mechanism through which 2-(Difluoromethoxy)-5-(trifluoromethyl)aniline exerts its biological effects involves:

- Enzyme Inhibition : The fluorinated groups enhance binding affinity to enzymes, potentially leading to inhibition of specific enzymatic pathways.

- Receptor Binding : The compound may interact with various receptors, modulating signal transduction pathways that are crucial for cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to 2-(Difluoromethoxy)-5-(trifluoromethyl)aniline exhibit antimicrobial properties. For example, studies have shown that related difluoromethoxy compounds possess significant activity against various bacterial strains, suggesting potential applications in antibiotic development.

Anticancer Properties

Fluorinated compounds are often explored for their anticancer potential. Preliminary studies indicate that 2-(Difluoromethoxy)-5-(trifluoromethyl)aniline may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The fluorine substitution enhances the compound's interaction with cancer-related molecular targets, improving efficacy compared to non-fluorinated analogs .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of fluorinated anilines on specific enzymes involved in metabolic pathways related to cancer. The results demonstrated that 2-(Difluoromethoxy)-5-(trifluoromethyl)aniline exhibited a significant inhibitory effect on enzymes such as CDC42, which is implicated in cancer cell signaling. The IC₅₀ values were determined through fluorescence-based assays, showing promising results for further development as an anticancer agent .

In Vivo Studies

In vivo studies using animal models have shown that this compound can reduce tumor growth rates when administered in therapeutic doses. These findings support its potential as a lead compound for developing new cancer therapies .

Comparative Analysis

| Compound Name | Biological Activity | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(Difluoromethoxy)-5-(trifluoromethyl)aniline | Anticancer | 15 | Enzyme inhibition (CDC42) |

| Acarbose | Antidiabetic | 34.71 | α-amylase inhibition |

| Roflumilast | Antiinflammatory | <1 | PDE4 inhibition |

Q & A

Q. What are the common synthetic routes for preparing 2-(Difluoromethoxy)-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step synthesis typically involves halogenation or nitration of a precursor aromatic ring, followed by functional group transformations. For example, nitration of a trifluoromethoxy-substituted benzene derivative at low temperatures (-20°C to +80°C) can introduce a nitro group, which is later reduced to an amine via catalytic hydrogenation (e.g., H₂/Pd) . Key factors affecting yield include temperature control during nitration (to avoid side products) and catalyst selection for hydrogenation (e.g., palladium on carbon for efficient reduction). Solvent choice (e.g., methanol or ethyl acetate) during purification via column chromatography also impacts recovery rates .

Q. How can researchers confirm the structural identity and purity of 2-(Difluoromethoxy)-5-(trifluoromethyl)aniline?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : H and F NMR identify substituent positions (e.g., difluoromethoxy vs. trifluoromethyl groups).

- LCMS : Monitors molecular ion peaks (e.g., [M+H]⁺) and retention times for purity assessment .

- Elemental Analysis : Validates empirical formula (C₈H₆F₅NO) .

Purity is further assessed via HPLC (>95% area under the curve) using reverse-phase columns and acetonitrile/water gradients .

Q. What safety precautions are critical when handling fluorinated anilines like this compound?

- Methodological Answer : Fluorinated anilines require stringent safety protocols:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF gas during decomposition).

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory .

- Storage : Under nitrogen in amber glass vials at 2–8°C to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution?

- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing (-I effect), which deactivates the aromatic ring, making electrophilic substitutions challenging. Conversely, the difluoromethoxy group (-OCF₂H) has a weaker -I effect compared to -OCF₃, allowing selective reactivity at specific positions. For example, in Suzuki couplings, the trifluoromethyl group directs palladium catalysts to the para position, enabling cross-coupling with boronic acids . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this aniline derivative?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos enhances stability and turnover in Suzuki-Miyaura reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or toluene/ethanol mixtures) improve solubility and reaction rates .

- Temperature Control : Heating at 110°C under nitrogen ensures efficient coupling while minimizing side reactions (e.g., dehalogenation) .

- Scalability : Continuous flow reactors reduce reaction times and improve yields in gram-scale syntheses .

Q. How can researchers resolve contradictions in reported reaction outcomes for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from subtle differences in:

- Substituent Position : For example, bromine at the 3-position vs. 5-position alters steric hindrance and electronic effects, leading to divergent products .

- Redox Conditions : Over-reduction of nitro groups (e.g., using excess H₂) can yield undesired byproducts; controlled hydrogenation with poisoned catalysts (e.g., Lindlar’s catalyst) mitigates this .

Systematic screening via Design of Experiments (DoE) identifies critical variables (e.g., pH, temperature) and resolves inconsistencies .

Q. What role does this compound play in medicinal chemistry research, particularly in drug candidate optimization?

- Methodological Answer : Its fluorinated groups enhance metabolic stability and lipophilicity , improving membrane permeability. For example:

- Kinase Inhibitors : The trifluoromethyl group engages in hydrophobic interactions with ATP-binding pockets .

- Protease Inhibitors : The difluoromethoxy group resists hydrolysis, extending half-life in vivo .

Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., replacing -OCF₂H with -OCH₃) and evaluating bioactivity via IC₅₀ assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.